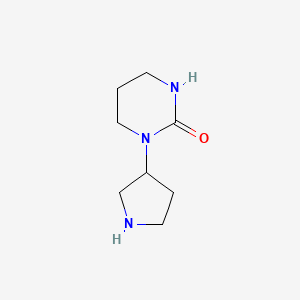
1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
説明
The compound “1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered triazole ring attached to a 5-chloro-2-fluorophenyl group and a chloromethyl group . The presence of electronegative atoms like nitrogen, chlorine, and fluorine would result in regions of high electron density, making the molecule polar.Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various cycloaddition reactions . The presence of the chloromethyl group could potentially make this compound a good electrophile, susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of electronegative atoms (N, Cl, F) would likely make the compound polar and potentially capable of forming hydrogen bonds .科学的研究の応用
Synthesis and Structural Analysis
Triazole derivatives have been synthesized and characterized for their intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. For example, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures to identify various intermolecular interactions such as C–H⋯π and lp⋯π interactions, crucial for their biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014). Such detailed structural analyses provide insights into the potential modifications and applications of triazole derivatives in scientific research.
Potential Pharmacological Applications
Triazole derivatives have been explored for their pharmacological potentials, such as antimicrobial and antifungal properties. Rezki et al. (2017) synthesized 1,2,4-triazole derivatives with a focus on their antimicrobial efficacy, indicating the potential of these compounds in developing new antimicrobial agents (Rezki, Mayaba, Al-blewi, Aouad, & El Ashry, 2017). This highlights the significance of structural modifications in triazoles, like the one mentioned in your query, for enhancing biological activity.
Material Science and Molecular Modeling
In the field of material science, the unique properties of triazole derivatives, such as their ability to form stable crystal structures and engage in specific molecular interactions, make them subjects of interest. For instance, Ahmed et al. (2020) employed molecular modeling to study novel triazole derivatives for their antibacterial and anti-inflammatory properties, demonstrating the versatility of triazole compounds in developing new therapeutics (Ahmed & Soliman, 2020).
将来の方向性
特性
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FN3/c10-4-7-5-15(14-13-7)9-3-6(11)1-2-8(9)12/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKABQVMMDPHVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)
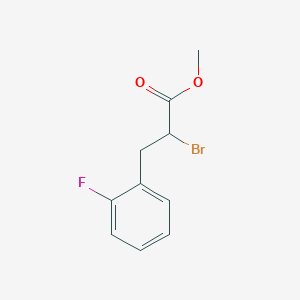
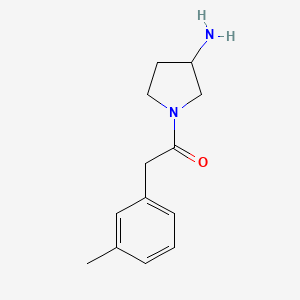
![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)

![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)
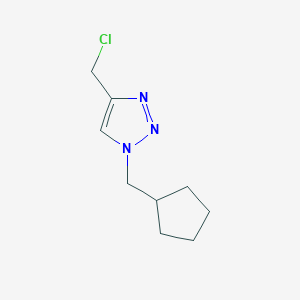
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)
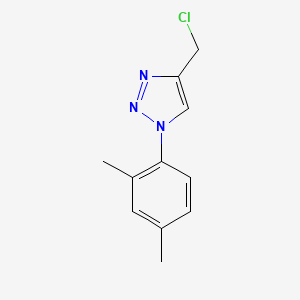
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467357.png)
